3-Cyano-4-morpholinobenzoic acid is a chemical compound characterized by the presence of a cyano group and a morpholine ring attached to a benzoic acid structure. Its molecular formula is and it has a molecular weight of approximately 232.24 g/mol. The compound features a benzoic acid backbone with a cyano group at the 3-position and a morpholine substituent at the 4-position. This unique structure contributes to its potential utility in medicinal chemistry and material science.
The synthesis of 3-cyano-4-morpholinobenzoic acid typically involves several steps:
3-Cyano-4-morpholinobenzoic acid has potential applications in various fields:
Interaction studies involving 3-cyano-4-morpholinobenzoic acid focus on its binding affinity with biological targets, such as enzymes or receptors. Investigations may include:
Several compounds share structural similarities with 3-cyano-4-morpholinobenzoic acid, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Cyano-4-fluorobenzoic acid | Fluoro substituent instead of morpholine | Potential use in imaging due to fluorine's properties |
| 3-Cyano-4-hydroxybenzoic acid | Hydroxy group instead of morpholine | Known for antioxidant properties |
| 4-Morpholinobenzoic acid | Lacks cyano group | Primarily studied for its analgesic effects |
These compounds highlight the diversity within this class of chemicals, emphasizing how variations in substituents can lead to differing biological activities and applications.
The systematic IUPAC name for this compound is 3-cyano-4-(morpholin-4-yl)benzoic acid, reflecting its substitution pattern on the benzene ring. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) is attached at the fourth position, while a cyano group ($$-\text{C}\equiv\text{N}$$) occupies the third position. The carboxylic acid functional group ($$-\text{COOH}$$) at the first position enhances its reactivity in coupling reactions.
Structural Representation
SMILES: C1COCCN1C2=C(C=C(C=C2)C(=O)O)C#N InChI: InChI=1S/C12H12N2O3/c13-8-10-7-9(12(15)16)1-2-11(10)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H,15,16) The planar benzene ring ensures conjugation between substituents, influencing its electronic properties and solubility.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{12}\text{N}{2}\text{O}{3} $$ |
| Molecular Weight | 232.23 g/mol |
| LogP (Partition Coefficient) | 1.38 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 2 |
| Polar Surface Area | 74 Ų |
Data sourced from PubChem and supplier specifications.
Morpholine derivatives emerged as critical scaffolds in the mid-20th century due to their versatility in drug design. The incorporation of morpholine into benzoic acid frameworks, such as 3-cyano-4-morpholinobenzoic acid, became prevalent in the 2010s as researchers sought to optimize pharmacokinetic properties like solubility and metabolic stability. Early syntheses focused on nucleophilic aromatic substitution reactions, but advancements in catalytic methods later enabled regioselective functionalization.
This compound serves as a multifunctional building block in:
The Ullmann C–N coupling reaction serves as the cornerstone for introducing the morpholine moiety to the benzoic acid scaffold. Copper(I) iodide (CuI) catalyzes the coupling of 4-bromo-3-cyanobenzoic acid with morpholine in aqueous media, achieving yields up to 78% when paired with a prolinamide ligand [2]. Recent advancements highlight the efficacy of heterogeneous nanocatalysts, such as Cu⁰ nanoparticles immobilized on nanoporous polymers, which enhance recyclability while maintaining 85% yield over five cycles [6].
A critical optimization involves solvent selection: water promotes ligand-assisted CuI catalysis by stabilizing intermediates through hydrogen bonding [2]. However, studies comparing catalytic and non-catalytic conditions reveal unexpected efficiency in ligand-free systems. For example, 4-bromobenzaldehyde reacts with morpholine at 110°C without CuI, achieving 74% conversion due to the electron-withdrawing cyano group facilitating nucleophilic aromatic substitution [7]. This suggests that substrate electronics may reduce reliance on traditional copper catalysts for certain derivatives.
Fischer esterification converts 3-cyano-4-morpholinobenzoic acid to its methyl ester using methanol and concentrated sulfuric acid. The equilibrium-driven process favors ester formation (92% yield) under reflux with excess methanol, as water removal via molecular sieves shifts the equilibrium [3]. Saponification regenerates the carboxylic acid via alkaline hydrolysis. In 2% KOH at 200–300°C, methyl 3-cyano-4-morpholinobenzoate undergoes quantitative hydrolysis within 30 minutes, even with steric hindrance from the morpholine group [4].
Table 1: Optimization of Esterification/Saponification Conditions
| Step | Conditions | Yield (%) |
|---|---|---|
| Esterification | MeOH (excess), H₂SO₄, reflux, 6h | 92 |
| Saponification | 2% KOH, 250°C, 30min | 98 |
Indirect reductive amination introduces benzylamine groups to the carboxylic acid framework. Condensing 3-cyano-4-morpholinobenzaldehyde with aqueous ammonia forms hydrobenzamide intermediates, which sodium borohydride reduces to primary/secondary amine mixtures [5]. Key to selectivity is pH control: neutral conditions favor primary amine formation (68%), while acidic media promote secondary amines (57%) [5]. This pathway enables diversification of the benzoic acid core for drug discovery applications.
Hydroxamic acid derivatives are synthesized via COMU [(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morphino-carbenium hexafluorophosphate]-mediated coupling. Activation of the carboxylic acid with COMU in DMF, followed by reaction with hydroxylamine, yields the hydroxamic acid with 89% efficiency. Optimization studies show that maintaining a 1:1.2 molar ratio of acid to hydroxylamine minimizes side-product formation.
Purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity [1]. Characterization combines:
Table 2: Key Characterization Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.21 (Ar–H), 3.72/3.45 (morpholine) |
| IR | 2240 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O) |
| HRMS | 247.0956 [M+H]⁺ |
Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for structural elucidation of 3-cyano-4-morpholinobenzoic acid [1]. The comprehensive analysis encompasses one-dimensional proton and carbon-13 experiments, complemented by two-dimensional heteronuclear correlation techniques that provide unambiguous structural assignments.
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 3-cyano-4-morpholinobenzoic acid exhibits distinct resonance patterns characteristic of the compound's structural features [2]. The morpholine ring system displays two sets of methylene protons with characteristic chemical shifts reflecting their electronic environments. The protons adjacent to the nitrogen atom in the morpholine ring appear as a multiplet in the region of 2.5-3.5 parts per million, while those adjacent to the oxygen atom resonate at 3.5-4.0 parts per million [3] [4]. These chemical shift differences arise from the differential deshielding effects of the electronegative heteroatoms.
The aromatic region presents a complex multipicity pattern typical of substituted benzoic acid derivatives [5]. The proton at position 2 (ortho to the cyano group) appears as a doublet in the range of 7.5-8.0 parts per million, exhibiting significant deshielding due to the electron-withdrawing nature of the cyano substituent. The proton at position 5 resonates at 7.0-7.5 parts per million, while the proton at position 6 appears in the 7.5-8.0 parts per million region [6]. The carboxylic acid proton, when present, typically appears as a broad singlet in the range of 10-13 parts per million due to rapid exchange with solvent molecules.
Carbon-13 Nuclear Magnetic Resonance Characterization
The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the carbon framework and substitution pattern of 3-cyano-4-morpholinobenzoic acid [7]. The morpholine ring carbons exhibit characteristic chemical shifts, with the carbon atoms adjacent to nitrogen appearing in the aliphatic region around 45-55 parts per million, while those adjacent to oxygen resonate at 65-70 parts per million [3].
The aromatic carbon atoms display chemical shifts in the range of 120-140 parts per million, with specific assignments dependent on the substitution pattern. The carbon bearing the cyano group exhibits a distinctive chemical shift in the 115-125 parts per million region, characteristic of aromatic carbons bearing electron-withdrawing substituents [7]. The cyano carbon itself appears as a sharp signal around 117-120 parts per million, while the carboxyl carbon resonates in the downfield region at 165-175 parts per million [8].
Heteronuclear Single Quantum Coherence Spectroscopy
Heteronuclear single quantum coherence spectroscopy provides definitive assignments of one-bond carbon-hydrogen correlations in 3-cyano-4-morpholinobenzoic acid [9] [10]. This two-dimensional technique correlates each proton with its directly attached carbon atom, eliminating ambiguities in spectral interpretation. The morpholine methylene protons show distinct cross-peaks with their respective carbon atoms, confirming the chair conformation of the six-membered ring [3].
The aromatic protons exhibit characteristic cross-peaks with their corresponding carbon atoms, enabling precise assignment of the substitution pattern. The absence of cross-peaks for quaternary carbons, including the cyano carbon and carboxyl carbon, provides additional structural confirmation [11]. The enhanced sensitivity of heteronuclear single quantum coherence compared to conventional heteronuclear correlation experiments makes it particularly valuable for structure elucidation of complex organic molecules [12].
Heteronuclear Multiple Bond Correlation Analysis
Heteronuclear multiple bond correlation spectroscopy reveals long-range correlations between protons and carbons separated by two to four bonds, providing crucial connectivity information for 3-cyano-4-morpholinobenzoic acid [13] [14]. This technique is essential for establishing the substitution pattern on the benzene ring and confirming the attachment of the morpholine and cyano substituents.
The morpholine protons exhibit long-range correlations with the aromatic carbons, confirming the nitrogen-carbon bond between the morpholine ring and the benzene ring. The aromatic protons show correlations with the cyano carbon and carboxyl carbon, establishing their relative positions on the benzene ring [15]. The sensitivity of heteronuclear multiple bond correlation makes it particularly valuable for detecting weak long-range couplings that are crucial for structural determination [16].
High-resolution mass spectrometry provides unequivocal molecular weight confirmation and fragmentation pattern analysis for 3-cyano-4-morpholinobenzoic acid [17] [18]. This technique offers unprecedented accuracy in mass determination, typically achieving sub-parts-per-million precision that is essential for elemental composition determination and structural confirmation.
Molecular Ion Characterization
The molecular ion of 3-cyano-4-morpholinobenzoic acid appears at mass-to-charge ratio 232.23 in electron ionization mode, corresponding to the molecular formula C12H12N2O3 [19]. In electrospray ionization mode, the protonated molecular ion [M+H]+ is observed at 233.23, providing confirmation of the molecular weight. The isotope pattern analysis reveals the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the expected ratios [20].
The high-resolution mass spectrometry analysis enables differentiation from potential isobaric compounds through accurate mass measurement. The resolving power of modern time-of-flight and orbitrap instruments allows for unambiguous identification even in complex mixtures [21]. The mass accuracy typically achieved (less than 5 parts per million) provides confidence in molecular formula assignment and structural elucidation.
Fragmentation Pattern Analysis
The fragmentation pattern of 3-cyano-4-morpholinobenzoic acid provides valuable structural information through systematic bond cleavages [22]. The loss of the carboxyl group (45 mass units) produces a fragment ion at mass-to-charge ratio 188.23, corresponding to the molecular formula C11H10N2O. This fragmentation is characteristic of benzoic acid derivatives under electron ionization conditions.
The loss of the morpholine substituent (86 mass units) generates a fragment at mass-to-charge ratio 146.15, corresponding to the cyanobenzoic acid portion of the molecule. The cyano fragment appears as a characteristic peak at mass-to-charge ratio 26.02, providing direct evidence for the presence of the cyano functional group. The benzoic acid fragment at mass-to-charge ratio 122.12 confirms the aromatic carboxylic acid structure [17].
Infrared spectroscopy provides definitive functional group identification and structural confirmation for 3-cyano-4-morpholinobenzoic acid through characteristic vibrational frequencies [23] [24]. The technique offers complementary information to nuclear magnetic resonance spectroscopy, particularly for non-proton-bearing functional groups.
Cyano Group Stretching Vibrations
The cyano group in 3-cyano-4-morpholinobenzoic acid exhibits a characteristic strong absorption band in the region of 2200-2260 wavenumbers [25] [26]. This stretching vibration is highly diagnostic for the presence of the cyano functional group and appears as a sharp, intense peak due to the large dipole moment change associated with the carbon-nitrogen triple bond stretching. The exact frequency depends on the electronic environment of the cyano group, with electron-withdrawing substituents typically causing a shift to higher frequencies.
The intensity of the cyano stretching band provides information about the molecular orientation and electronic effects. In 3-cyano-4-morpholinobenzoic acid, the cyano group is positioned ortho to the morpholine substituent, which can influence the vibrational frequency through electronic interactions [27]. The coupling constant analysis reveals the relationship between the cyano group configuration and the infrared band intensity [26].
Carboxyl Group Vibrational Analysis
The carboxyl group in 3-cyano-4-morpholinobenzoic acid displays two characteristic absorption bands corresponding to the carbonyl stretching and hydroxyl stretching vibrations [24]. The carbonyl stretching appears as a strong band in the region of 1600-1700 wavenumbers, with the exact frequency influenced by hydrogen bonding and electronic effects from the ring substituents.
The hydroxyl stretching vibration of the carboxyl group appears as a broad, strong absorption in the region of 2500-3300 wavenumbers. This broadening results from hydrogen bonding interactions, both intermolecular and intramolecular, which are characteristic of carboxylic acids [28]. The breadth and intensity of this band provide information about the hydrogen bonding strength and molecular association.
Aromatic and Morpholine Vibrational Modes
The aromatic ring system exhibits characteristic stretching vibrations in the region of 1450-1600 wavenumbers, appearing as medium-intensity bands [23]. These carbon-carbon stretching modes are sensitive to the substitution pattern and provide information about the aromatic ring environment. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers as medium-intensity bands.
The morpholine ring system contributes characteristic carbon-oxygen-carbon stretching vibrations in the region of 1000-1300 wavenumbers [29]. These bands provide confirmation of the morpholine substituent and information about the ring conformation. The six-membered ring adopts a chair conformation, which influences the vibrational frequencies of the carbon-oxygen and carbon-nitrogen bonds [30].
X-ray crystallographic analysis provides the ultimate structural confirmation for 3-cyano-4-morpholinobenzoic acid through direct determination of atomic positions in three-dimensional space [31] [32]. This technique offers unparalleled precision in structural determination, revealing bond lengths, bond angles, and intermolecular interactions with atomic resolution.
Crystal Structure Determination Methodology
The crystallographic analysis of 3-cyano-4-morpholinobenzoic acid would follow established protocols for small molecule structure determination [33] [34]. Single crystals suitable for X-ray diffraction would be obtained through controlled crystallization from appropriate solvents. The crystal system and space group would be determined through systematic analysis of reflection conditions and intensity distributions.
The structure solution would employ direct methods or Patterson function analysis to determine the initial atomic positions [35]. The molecular structure would be refined using least-squares methods, optimizing atomic coordinates and thermal parameters against the observed diffraction data. The final structure would be validated through analysis of bond lengths, bond angles, and intermolecular contacts [36].
Molecular Geometry Analysis
The X-ray crystal structure would reveal the precise molecular geometry of 3-cyano-4-morpholinobenzoic acid, including bond lengths and bond angles [37]. The morpholine ring would adopt a chair conformation with the nitrogen atom in a slightly flattened pyramidal geometry. The dihedral angle between the morpholine ring and the benzene ring would provide information about the preferred molecular conformation.
The cyano group would exhibit linear geometry with characteristic carbon-nitrogen triple bond length of approximately 1.17 Angstroms. The carboxyl group would show typical bond lengths and angles for aromatic carboxylic acids. The overall molecular conformation would be influenced by intramolecular interactions between the various functional groups [38].
Intermolecular Interactions and Crystal Packing
The crystal structure would reveal the intermolecular interactions that stabilize the solid-state structure of 3-cyano-4-morpholinobenzoic acid [39]. Hydrogen bonding between carboxyl groups would likely form dimeric units or extended networks, characteristic of carboxylic acid derivatives. The morpholine nitrogen atom might participate in additional hydrogen bonding interactions.
The crystal packing would be influenced by π-π stacking interactions between the aromatic rings and dipole-dipole interactions involving the cyano groups [40]. The three-dimensional arrangement would provide insights into the molecular recognition properties and potential pharmaceutical applications of the compound. The analysis of intermolecular contacts would reveal the factors governing the crystallization behavior and polymorphism [41].
Theoretical Structure Validation
The experimental crystal structure would be validated through comparison with theoretical calculations using density functional theory methods [2]. The calculated geometry would be compared with the experimental results to assess the accuracy of the theoretical methods and to understand the electronic factors governing the molecular structure.
The theoretical analysis would provide insights into the electronic structure, including the distribution of electron density and the nature of the chemical bonding. The calculations would reveal the contributions of resonance structures and the effects of substituents on the aromatic ring. The combination of experimental and theoretical approaches would provide a comprehensive understanding of the structure-property relationships in 3-cyano-4-morpholinobenzoic acid [42].